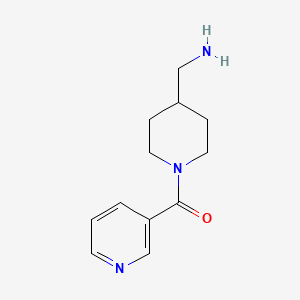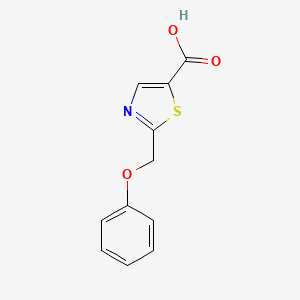
N-(4-hydroxyphenyl)-3-methylthiophene-2-carboxamide
Overview
Description
N-(4-hydroxyphenyl)-3-methylthiophene-2-carboxamide, also known as 4-hydroxy-3-methylthiophene-2-carboxamide, is a synthetic molecule with a variety of applications in the field of science. It is used as a building block in organic synthesis, as a reagent in biochemical assays, and as an inhibitor of enzymes. Its structure is composed of a phenyl ring, a methylthiophene ring, and a carboxamide group. Its molecular weight is 226.31 g/mol.
Scientific Research Applications
Antiviral Applications
N-(4-hydroxyphenyl)-3-methylthiophene-2-carboxamide: , also known as fenretinide or 4-HPR , has shown promising in vitro and in vivo antiviral activity against a range of flaviviruses . It has been studied for its effectiveness in achieving plasma concentrations that are effective against the dengue virus. The compound’s safety record is established, but clinical use faces challenges due to its poor solubility, which limits efficacy in vivo .
Cancer Research
Fenretinide exhibits the ability to inhibit several types of tumors, including cancer cell lines resistant to all-trans-retinoic acid (ATRA), at concentrations ranging from 1–10 µM . This makes it a valuable compound for cancer research, particularly in studying drug resistance and developing new therapeutic strategies.
Drug Delivery Systems
The solubility and bioavailability of fenretinide have been a focus of research, with various drug delivery systems developed to enhance its in vivo efficacy . Studies have explored lipid-based formulations and self-emulsifying drug delivery systems to improve the compound’s pharmacokinetic profile .
Pharmacokinetics Optimization
Research has been conducted to evaluate the in vivo exposure profile of fenretinide, comparing existing formulations for human clinical use with novel lipid-based formulations . These studies aim to overcome limitations related
Mechanism of Action
Target of Action
N-(4-hydroxyphenyl)-3-methylthiophene-2-carboxamide, a synthetic retinoid derivative, has been investigated for potential use in the treatment of various diseases . It is known to target several human cancer cell lines, acting through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms .
Mode of Action
The interaction of N-(4-hydroxyphenyl)-3-methylthiophene-2-carboxamide with its targets results in significant changes. It inhibits cell growth through the induction of apoptosis rather than through differentiation, an effect that is strikingly different from that of vitamin A . It induces apoptosis in both estrogen receptor-positive and estrogen receptor-negative breast cancer cell lines .
Biochemical Pathways
N-(4-hydroxyphenyl)-3-methylthiophene-2-carboxamide affects multiple biochemical pathways. It is reported to induce cytotoxicity by multiple mechanisms, including p53- and caspase-independent apoptosis and/or non-apoptotic mechanisms independent of classic retinoid receptors . The generation of reactive oxygen species (ROS) is also associated with its cytotoxicity .
Pharmacokinetics
It is known that it selectively accumulates in certain tissues, such as breast tissue, which may contribute to its effectiveness against certain types of cancer .
Result of Action
The molecular and cellular effects of N-(4-hydroxyphenyl)-3-methylthiophene-2-carboxamide’s action are significant. It causes ceramide, a wax-like substance, to build up in tumor cells and is associated with the accumulation of reactive oxygen species (ROS), resulting in cell death through apoptosis and/or necrosis .
Action Environment
The action, efficacy, and stability of N-(4-hydroxyphenyl)-3-methylthiophene-2-carboxamide can be influenced by environmental factors. For instance, it has been found to accumulate preferentially in fatty tissue such as the breast, which may contribute to its effectiveness against breast cancer
properties
IUPAC Name |
N-(4-hydroxyphenyl)-3-methylthiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-8-6-7-16-11(8)12(15)13-9-2-4-10(14)5-3-9/h2-7,14H,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUSEOHBIDMEAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)NC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-hydroxyphenyl)-3-methylthiophene-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Cyclopropylmethyl)({[2-(difluoromethoxy)phenyl]methyl})amine](/img/structure/B1414722.png)
![3-{[(Naphthalen-1-yl)amino]methyl}phenol](/img/structure/B1414724.png)

![(Cyclopropylmethyl)[2-(dimethylamino)ethyl]amine](/img/structure/B1414727.png)
![(Propan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1414730.png)

amine](/img/structure/B1414734.png)
![3-{[(Quinolin-8-yl)amino]methyl}phenol](/img/structure/B1414736.png)

![Ethyl 2-[(2-phenylphenyl)amino]acetate](/img/structure/B1414739.png)


![[3-Methoxy-4-(3-phenylpropoxy)phenyl]methanol](/img/structure/B1414744.png)
![3-[4-(Difluoromethoxy)phenyl]-1,2-oxazol-5-amine](/img/structure/B1414745.png)